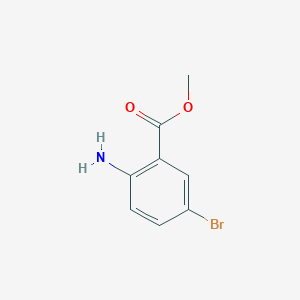

Methyl 2-amino-5-bromobenzoate

Overview

Description

Molecules of methyl 2-amino-5-bromobenzoate are linked by N-H...O bonds and consists of zigzag chains running along the b-axis direction. The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability.

Mechanism of Action

Target of Action

Methyl 2-amino-5-bromobenzoate, also known as compound 8/12, primarily targets PqsD and FabH . PqsD is a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause infections . FabH is an enzyme involved in the synthesis of fatty acids .

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting PqsD, it disrupts the QS system of Pseudomonas aeruginosa, which is involved in the production of a number of virulence factors and biofilm formation . By inhibiting FabH, it interferes with the synthesis of fatty acids .

Biochemical Pathways

The inhibition of PqsD disrupts the QS system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation . The inhibition of FabH disrupts the fatty acid synthesis pathway .

Pharmacokinetics

It is known to be soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

The inhibition of PqsD and FabH by this compound can lead to a decrease in the virulence of Pseudomonas aeruginosa and a disruption of fatty acid synthesis . This can potentially make the bacterium less able to establish infections and more susceptible to the immune system and other treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place and protected from light to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, can potentially affect its action and efficacy .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5-bromobenzoate can be used for the synthesis of 2-benzamidobenzoic acids, which are known FabH inhibitors . The derivatives of this compound also inhibit PqsD, a part of the pqs quorum sensing (QS) system of Pseudomonas aeruginosa . This system involves the production of a number of virulence factors and biofilm formation .

Cellular Effects

Its derivatives have been shown to inhibit the PqsD enzyme in Pseudomonas aeruginosa , suggesting that it may have a role in modulating bacterial virulence and biofilm formation.

Molecular Mechanism

Its derivatives have been shown to inhibit the PqsD enzyme, a part of the pqs quorum sensing system in Pseudomonas aeruginosa . This suggests that this compound may interact with enzymes and other biomolecules, potentially influencing their activity and the overall biochemical pathways they are involved in.

Biological Activity

Methyl 2-amino-5-bromobenzoate (CAS Number: 52727-57-8) is a chemical compound with significant biological activity, particularly as an inhibitor of various pathogenic processes. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Melting Point : 72-74 °C

- Density : 1.6 g/cm³

- Boiling Point : 286.3 °C at 760 mmHg

This compound exhibits several biological activities, notably:

- Inhibition of PqsD : This compound has been identified as a potential inhibitor of PqsD, a key enzyme in the quorum sensing system of Pseudomonas aeruginosa. This inhibition disrupts the production of virulence factors and biofilm formation, which are critical for the pathogenicity of this bacterium .

- FabH Inhibition : It can also be utilized in synthesizing derivatives that inhibit FabH, an essential enzyme in fatty acid biosynthesis in bacteria .

- Non-mutagenicity : Studies indicate that this compound is non-mutagenic according to expert rule-based models, which is crucial for its safety profile in pharmaceutical applications .

Biological Activity Summary Table

| Activity Type | Target Organism/Process | Mechanism/Effect |

|---|---|---|

| PqsD Inhibition | Pseudomonas aeruginosa | Disruption of quorum sensing and biofilm formation |

| FabH Inhibition | Various bacteria | Disruption of fatty acid biosynthesis |

| Non-mutagenicity | General | Negative in Ames test |

| Plant Growth Regulation | Plants | Potential growth-regulating effects |

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of this compound, it was found to effectively inhibit Pseudomonas aeruginosa through its action on the PqsD enzyme. This was demonstrated using both in vitro assays and biofilm formation tests, confirming its potential as a therapeutic agent against infections caused by this pathogen .

Case Study 2: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis highlighted the compound's stability and non-mutagenicity. The presence of the bromo group was shown to significantly influence its biological activity by decreasing mutagenic potential, as evidenced by testing against various models . The study concluded that the compound's structural features contribute positively to its safety and efficacy profile.

Case Study 3: Synthesis and Derivative Development

Research into the synthesis of derivatives from this compound revealed that modifications could enhance its inhibitory effects on FabH. These derivatives were tested against multiple bacterial strains, showcasing varying degrees of effectiveness based on structural changes .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Methyl 2-amino-5-bromobenzoate has been identified as a potential PqsD inhibitor , which is significant in combating infections caused by Pseudomonas aeruginosa. This bacterium is known for its resistance to antibiotics and is a common pathogen in hospital-acquired infections. The inhibition of PqsD disrupts the bacterial quorum sensing mechanism, thereby reducing virulence and biofilm formation .

Hepatitis C Virus Inhibitors

This compound is also utilized in the preparation of inhibitors targeting the NS5B RNA polymerase of the hepatitis C virus (HCV). NS5B is crucial for viral replication, making it a prime target for antiviral drug development. The synthesis of such inhibitors can potentially lead to new therapeutic strategies against HCV .

Material Science Applications

Crystal Growth and Characterization

This compound has been studied for its crystal growth properties. High-quality single crystals have been grown using the slow evaporation solution growth technique. Characterization techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy confirm the structural integrity and functional groups present in the compound .

Optical Properties

The optical energy band gap of this compound has been determined to be approximately 2.7 eV . This property is crucial for applications in nonlinear optics (NLO), where materials with specific band gaps are required for efficient light modulation .

Agricultural Applications

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator. Its application can enhance growth parameters in various plant species, although further studies are needed to elucidate the mechanisms involved .

Antimicrobial Efficacy

| Pathogen | Inhibition Mechanism | Reference |

|---|---|---|

| Pseudomonas aeruginosa | PqsD inhibition | |

| Hepatitis C Virus | NS5B RNA polymerase inhibition |

Case Studies

Case Study: PqsD Inhibition

A study conducted on this compound demonstrated its efficacy as a PqsD inhibitor through biochemical assays that measured bacterial growth and biofilm formation. Results showed a significant reduction in virulence factors when treated with this compound, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Case Study: Crystal Growth Analysis

In another investigation, researchers focused on the crystal growth of this compound using various solvents. The study found that different solvent systems significantly affected crystal morphology and size, which are critical parameters for applications in photonic devices .

Properties

IUPAC Name |

methyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYNHCNNGKULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352969 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-57-8 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52727-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Methyl 2-amino-5-bromobenzoate and how does this structure influence its crystal formation?

A: this compound is an organic compound with the molecular formula C8H8BrNO2 [, ]. Its structure consists of a benzene ring with an amino group (-NH2), a bromine atom (Br), and a methyl ester group (-COOCH3) attached. The spatial arrangement of these groups plays a crucial role in crystal formation. Research indicates that the dihedral angle between the aromatic ring and the methyl acetate side chain is 5.73° []. This specific conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring within the molecule []. Furthermore, intermolecular N—H⋯O interactions link the molecules, resulting in the formation of zigzag chains along the b-axis direction within the crystal lattice []. This understanding of its structural properties and intermolecular interactions is vital for exploring its potential applications in areas such as non-linear optics [].

Q2: What computational methods have been employed to study this compound and what insights have they provided?

A: Density Functional Theory (DFT) has been utilized to investigate the molecular properties of this compound []. These studies have yielded valuable insights into its vibrational characteristics, molecular properties, and first-order molecular hyperpolarizability []. Understanding these properties is crucial for assessing its potential in various applications, including its use as a non-linear optical material.

Q3: Are there any specific crystal growth techniques that have been successful in producing high-quality crystals of this compound?

A: Yes, the Sankaranarayanan–Ramasamy method has been successfully employed for the unidirectional growth of this compound crystals []. This method has demonstrated its effectiveness in producing crystals suitable for further characterization and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.